molecular formula C19H16N2O2S B2464740 (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone CAS No. 867042-47-5

(3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Número de catálogo: B2464740
Número CAS: 867042-47-5
Peso molecular: 336.41
Clave InChI: XAWRCBBJFDLMNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a pyrazoline derivative featuring a dihydropyrazole core substituted with heterocyclic furan and thiophene rings, as well as a meta-tolyl (m-tolyl) methanone group.

Propiedades

IUPAC Name

[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWRCBBJFDLMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone , also known by its CAS number 796106-54-2, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N2O2SC_{13}H_{11}N_2O_2S, with a molecular weight of 294.76 g/mol. The structure includes a furan ring, a thiophene ring, and a pyrazole moiety, which are known to contribute to various pharmacological activities.

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various microorganisms. In vitro studies revealed that it exhibits promising results comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound)

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

2. Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects. In a study evaluating various pyrazole derivatives, this specific compound was noted for its ability to inhibit inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.

3. Antitubercular Activity

Research indicates that pyrazole derivatives can be effective against Mycobacterium tuberculosis. The compound's structural features may enhance its interaction with bacterial enzymes involved in cell wall synthesis, leading to improved efficacy against drug-resistant strains.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of the compound and evaluated their biological activities. The synthesized compounds were tested for their antitubercular activity using the microplate Alamar Blue assay (MABA). Notably, some derivatives exhibited MIC values lower than those of standard treatments like isoniazid.

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to identify key functional groups responsible for biological activity. Modifications on the thiophene and furan rings significantly impacted the antimicrobial potency, highlighting the importance of these moieties in drug design.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may inhibit specific enzymes involved in microbial metabolism and inflammatory pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

a) 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl derivatives

describes a compound with a para-tolyl (p-tolyl) group instead of the meta-tolyl substituent in the target molecule. The para-substitution confers distinct electronic and steric properties compared to the meta-substituted derivative. For instance:

  • In contrast, the m-tolyl group in the target compound introduces a meta-substituent that could disrupt symmetry but enhance solubility due to increased dipole moments .
  • Biological Activity : While direct data on the target compound’s antimicrobial activity are unavailable, structurally similar p-tolyl derivatives in and halogenated analogs in exhibit antimicrobial properties, suggesting that the m-tolyl variant may also share this activity .
b) Halogenated Pyrazoline Derivatives

highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analog (Compound 5). Key differences include:

  • In contrast, the thiophene and furan groups in the target compound may favor hydrogen bonding or hydrophobic interactions .
  • Crystallographic Data: Both Compounds 4 and 5 crystallize in triclinic P̄1 symmetry with two independent molecules in the asymmetric unit.

Pharmacologically Active Pyrazoline Derivatives

discusses 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , which exhibits antitumor and antidepressant activities. Comparisons include:

  • Functional Groups: The benzothiazole and methoxyphenyl groups in this compound contrast with the thiophene and furan moieties in the target molecule. Benzothiazole derivatives are known for CNS activity, while thiophene/furan-containing compounds often show antimicrobial or anti-inflammatory effects .
  • Synthetic Routes : Both compounds are synthesized via condensation reactions (e.g., hydrazine derivatives with ketones), but the target compound’s thiophene and furan substituents may require tailored reaction conditions to avoid ring-opening side reactions .

Trifluoromethyl-Substituted Analogs

lists 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline , which replaces the m-tolyl group with a trifluoromethylphenyl group. Key distinctions:

  • Crystallography Tools : Structural characterization of such analogs often employs SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions, methods applicable to the target compound if crystallographic data become available .

Q & A

Q. What are the recommended synthetic routes for preparing (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, refluxing (E)-3-(substituted phenyl)-1-(m-tolyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours yields the dihydropyrazole core . Key steps include:
  • Reaction Monitoring : TLC to track progress.
  • Workup : Evaporation under vacuum, ice quenching, and recrystallization from ethanol or DMF/EtOH mixtures .
    Table 1 : Comparison of Reaction Conditions
SolventCatalystTime (h)Yield (%)Reference
AcOHNone6–865–75
EthanolNone270–80

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming 3D structure. For example, single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and dihedral angles of heterocyclic rings (e.g., dihydropyrazole and aryl groups) . Complementary techniques:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., furan vs. thiophen protons at δ 6.2–7.5 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm1^{-1} .

Advanced Research Questions

Q. How can contradictory spectral data between synthetic batches be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent residues. Strategies include:
  • Crystallographic Reanalysis : Compare SCXRD data of conflicting batches to identify polymorphs .
  • DSC/TGA : Detect solvent inclusion (e.g., acetic acid traces from synthesis) via thermal decomposition profiles .
  • HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate impurities .

Q. What advanced spectroscopic methods elucidate electronic interactions in the molecule?

  • Methodological Answer :
  • TD-DFT Calculations : Predict UV-Vis absorption bands (e.g., π→π* transitions in thiophen/furan rings) and compare with experimental spectra .
  • Electrochemical Analysis : Cyclic voltammetry to study redox behavior (e.g., oxidation of thiophen at ~1.2 V vs. Ag/AgCl) .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation studies .

Q. How does substituent variation on the aryl groups affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing m-tolyl with 4-fluorophenyl) and testing against biological targets. For example:
  • Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli .
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
    Table 2 : SAR of Analog Bioactivity
SubstituentMIC (µg/mL)Docking Score (kcal/mol)
m-Tolyl12.5-8.2
4-Fluorophenyl6.25-9.1
3,4-Dichlorophenyl3.12-10.3

Experimental Design & Data Analysis

Q. What are common pitfalls in optimizing reaction yields for this compound?

  • Methodological Answer :
  • Side Reactions : Over-refluxing can dehydrate the dihydropyrazole to pyrazole derivatives. Monitor reaction time strictly .
  • Solvent Choice : Polar aprotic solvents (DMF) improve solubility but may complicate purification. Ethanol balances yield and ease of isolation .
  • Catalyst Screening : Pd/C or CuTC in Suzuki couplings for aryl modifications can increase efficiency .

Q. How should researchers address limitations in generalizing pharmacological data?

  • Methodological Answer :
  • Matrix Stabilization : Cool samples during prolonged assays to prevent organic degradation (e.g., -20°C storage for HSI data collection) .
  • Dose-Response Curves : Use Hill slope models to account for non-linear bioactivity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.